4-(Benzyloxy)-5-bromopyridin-3-amine

Medicinal Chemistry Organic Synthesis Kinase Inhibition

Source 4-(Benzyloxy)-5-bromopyridin-3-amine (CAS 1695324-24-3) with a distinctive 3-NH₂, 5-Br, 4-OBn trisubstitution pattern. The protected phenol enables deprotection to a hydroxyl handle, while the heavy bromine atom is primed for palladium-catalyzed cross-coupling. Positional isomerism in aminopyridine chemistry critically alters steric and electronic properties, making this specific isomer non-interchangeable with its 2-amine or 6-benzyloxy analogs in synthetic routes.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
Cat. No. B13326470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-5-bromopyridin-3-amine
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=NC=C2N)Br
InChIInChI=1S/C12H11BrN2O/c13-10-6-15-7-11(14)12(10)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2
InChIKeyDOXLLPVERSJWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-5-bromopyridin-3-amine: Core Structural Characteristics and Procurement-Relevant Specifications


4-(Benzyloxy)-5-bromopyridin-3-amine (CAS 1695324-24-3) is a trisubstituted pyridine derivative with an amine at position 3, a bromine at position 5, and a benzyloxy group at position 4 (C₁₂H₁₁BrN₂O, MW 279.13 g/mol). Its substitution pattern combines a hydrogen-bond donor (NH₂), a heavy halogen for cross-coupling (Br), and a protected phenol that can be deprotected to a hydroxyl group . This pattern distinguishes it from its positional isomers and simpler analogs, but direct, quantitative comparative biological or reactivity data against these comparators remains absent from the published literature .

Why Generic Substitution of 4-(Benzyloxy)-5-bromopyridin-3-amine with Close Analogs Is Not Straightforward


Positional isomerism is critical in aminopyridine chemistry. A comparative analysis by Vulcanchem highlights that moving the amine or benzyloxy group alters steric and electronic properties, which fundamentally impacts reactivity and biological behavior . For instance, 3-(benzyloxy)-5-bromopyridin-2-amine and 5-bromo-6-(benzyloxy)pyridin-3-amine exhibit different steric environments due to amine and benzyloxy positioning, precluding direct interchangeability in synthetic or biological applications . However, this is a class-level inference; no head-to-head quantitative studies exist to precisely quantify these differences for this specific target compound.

Quantitative Differential Evidence for 4-(Benzyloxy)-5-bromopyridin-3-amine: An Evidence Inventory


Absence of Quantitative Comparative Biological or Reactivity Data Against Defined Analogs

A comprehensive search for quantitative, comparator-based evidence for 4-(benzyloxy)-5-bromopyridin-3-amine yielded no results that met the criteria for inclusion. No head-to-head comparison, cross-study comparable data, or reliable class-level inference with quantitative support was found. The BindingDB entry BDBM50537255 (CHEMBL4535750) was initially identified but corresponds to a different structural scaffold (a xanthine derivative). The compound's CAS number (1695324-24-3) and SMILES are confirmed, and it is listed as a research intermediate by multiple suppliers, but no peer-reviewed biological activity data or quantitative reactivity comparisons against specific analogs were located. This represents a significant evidence gap for procurement decisions based on performance differentiation.

Medicinal Chemistry Organic Synthesis Kinase Inhibition

Potential Application Scenarios for 4-(Benzyloxy)-5-bromopyridin-3-amine Where No Quantitative Data Exists


No Evidence-Based Application Scenarios Available

No specific research or industrial application scenario can be directly justified by the evidence established in Section 3, as Section 3 confirmed a complete absence of quantitative comparative data. Any suggested application would be speculative and is therefore excluded per the output guidelines.

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